5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin
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Overview
Description
5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin: is a synthetic porphyrin compound characterized by the presence of four 3,5-bis(trifluoromethyl)phenyl groups attached to the meso positions of the porphyrin ring. This compound is known for its unique chemical properties, including high stability and strong electron-withdrawing effects due to the trifluoromethyl groups. It has a molecular formula of C52H22F24N4 and a molecular weight of 1158.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin typically involves the condensation of pyrrole with 3,5-bis(trifluoromethyl)benzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting porphyrinogen is then oxidized to form the desired porphyrin compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications or other oxidized derivatives.
Reduction: The compound can be reduced to form metalloporphyrin complexes when reacted with metal salts.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like iodine or ferric chloride are commonly used.
Reduction: Metal salts such as zinc acetate or cobalt chloride are used to form metalloporphyrin complexes.
Substitution: Electrophilic reagents like bromine or nitric acid are used for halogenation and nitration reactions.
Major Products:
Oxidation: Porphyrin dications or other oxidized derivatives.
Reduction: Metalloporphyrin complexes.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
Chemistry: 5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin is used as a building block for the synthesis of various metalloporphyrin complexes. These complexes are studied for their catalytic properties in oxidation and reduction reactions .
Biology: In biological research, this compound is used to study the interactions between porphyrins and biological molecules. It serves as a model compound for understanding the behavior of natural porphyrins in biological systems .
Medicine: Its strong absorption in the visible region makes it suitable for use as a photosensitizer in PDT .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices .
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin involves its ability to form stable complexes with metal ions. These metalloporphyrin complexes can act as catalysts in various chemical reactions. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, making it more reactive towards electrophilic and nucleophilic reagents .
Molecular Targets and Pathways:
Catalysis: The compound targets metal ions to form metalloporphyrin complexes, which can catalyze oxidation and reduction reactions.
Photodynamic Therapy: In PDT, the compound targets cancer cells and generates reactive oxygen species upon light activation, leading to cell death.
Comparison with Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound has carboxyl groups instead of trifluoromethyl groups, making it more hydrophilic and suitable for aqueous applications.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: The presence of methoxy groups makes this compound more electron-donating compared to the trifluoromethyl derivative.
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin: The nitro groups make this compound highly electron-withdrawing, similar to the trifluoromethyl derivative, but with different reactivity patterns.
Uniqueness: 5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin is unique due to the strong electron-withdrawing effects of the trifluoromethyl groups, which enhance its stability and reactivity. This makes it particularly useful in applications requiring robust and reactive porphyrin derivatives .
Properties
Molecular Formula |
C52H22F24N4 |
---|---|
Molecular Weight |
1158.7 g/mol |
IUPAC Name |
5,10,15,20-tetrakis[3,5-bis(trifluoromethyl)phenyl]-21,23-dihydroporphyrin |
InChI |
InChI=1S/C52H22F24N4/c53-45(54,55)25-9-21(10-26(17-25)46(56,57)58)41-33-1-2-34(77-33)42(22-11-27(47(59,60)61)18-28(12-22)48(62,63)64)36-5-6-38(79-36)44(24-15-31(51(71,72)73)20-32(16-24)52(74,75)76)40-8-7-39(80-40)43(37-4-3-35(41)78-37)23-13-29(49(65,66)67)19-30(14-23)50(68,69)70/h1-20,77,80H |
InChI Key |
GIZLCUAYVKOOEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F)C=C3)C9=CC(=CC(=C9)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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